8-(2-ethoxybenzenesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene
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Overview
Description
8-(2-Ethoxybenzenesulfonyl)-8-azabicyclo[321]oct-2-ene is a complex organic compound characterized by its bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-ethoxybenzenesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under specific conditions to form the bicyclic structure. The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
8-(2-Ethoxybenzenesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .
Scientific Research Applications
8-(2-Ethoxybenzenesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the development of new materials and polymers due to its stability and reactivity.
Mechanism of Action
The mechanism by which 8-(2-ethoxybenzenesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene exerts its effects involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting or modifying their activity. The bicyclic structure provides rigidity, which can enhance binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.2.1]oct-2-ene: A simpler bicyclic compound used in similar applications.
6,8-Dioxabicyclo[3.2.1]octane: Another bicyclic compound with different functional groups, used in polymer science.
Uniqueness
8-(2-Ethoxybenzenesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene is unique due to the presence of the ethoxybenzenesulfonyl group, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications requiring strong interactions with biological targets or specific reactivity in synthetic chemistry .
Properties
IUPAC Name |
8-(2-ethoxyphenyl)sulfonyl-8-azabicyclo[3.2.1]oct-2-ene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3S/c1-2-19-14-8-3-4-9-15(14)20(17,18)16-12-6-5-7-13(16)11-10-12/h3-6,8-9,12-13H,2,7,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPRZXUQMGHZVLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1S(=O)(=O)N2C3CCC2C=CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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